(2-Isopropyl-6-methylphenyl)boronic acid

Beschreibung

Nomenclature and Structural Classification

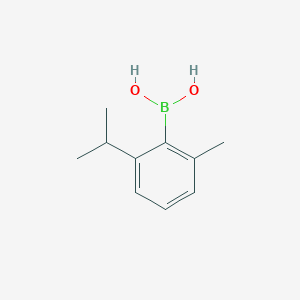

(2-Isopropyl-6-methylphenyl)boronic acid, with the CAS registry number 693286-55-4 , is systematically named according to IUPAC guidelines as 2-methyl-6-(propan-2-yl)benzeneboronic acid . Its molecular formula is C₁₀H₁₅BO₂ , and it belongs to the arylboronic acid subclass of organoboron compounds. The structure consists of a benzene ring substituted with a boronic acid group (-B(OH)₂) at position 1, a methyl group (-CH₃) at position 2, and an isopropyl group (-CH(CH₃)₂) at position 6 (Figure 1). The SMILES notation CC1=C(B(O)O)C(C(C)C)=CC=C1 precisely encodes its stereochemistry.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 178.04 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Density | Not reported |

| Storage Conditions | Sealed, dry, 2–8°C |

Historical Context of Arylboronic Acid Development

Arylboronic acids trace their origins to Edward Frankland’s 1860 synthesis of ethylboronic acid. The field advanced significantly with the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979, which established boronic acids as indispensable reagents for carbon-carbon bond formation. This compound emerged as part of efforts to diversify boronic acid libraries for catalytic applications, particularly in synthesizing sterically hindered biaryl systems. Its development reflects broader trends in organoboron chemistry, where substituent effects on reactivity and stability are meticulously engineered.

Position in the Organoboron Compound Family

This compound occupies a niche within tri-substituted arylboronic acids, distinguished by its ortho- and para- alkyl groups relative to the boronic acid moiety. Compared to simpler analogs like phenylboronic acid (C₆H₅B(OH)₂), its branched isopropyl and methyl substituents confer enhanced steric bulk, influencing its coordination behavior in catalytic cycles. Structurally related compounds include:

Table 2: Comparison with Selected Arylboronic Acids

| Compound | Substituents | Molecular Formula |

|---|---|---|

| Phenylboronic acid | -H, -H, -B(OH)₂ | C₆H₇BO₂ |

| 3-Chloro-4-fluorophenylboronic acid | -Cl, -F, -B(OH)₂ | C₆H₅BClFO₂ |

| 4-Methoxyphenylboronic acid | -OCH₃, -H, -B(OH)₂ | C₇H₉BO₃ |

The electron-donating isopropyl and methyl groups in this compound moderate its Lewis acidity compared to electron-deficient arylboronic acids, making it suitable for specific transmetalation steps in palladium-catalyzed reactions.

Significance in Organic and Inorganic Chemistry Research

This compound’s utility spans multiple domains:

- Cross-Coupling Reactions : As a substrate in Suzuki-Miyaura couplings, it facilitates the synthesis of polysubstituted biphenyls, which are pivotal in pharmaceutical intermediates. For example, its use in Pd-catalyzed homologation enables C–C bond elongation without stoichiometric organometallic reagents.

- Anion Recognition : The boronic acid group acts as a Brønsted acid receptor, forming hydrogen bonds with anions like acetate (AcO⁻) in polar solvents.

- Catalysis : It serves as a precatalyst in dehydrative C-alkylation reactions, where its boron center activates alcohols for nucleophilic substitution.

Table 3: Synthetic Applications

| Application | Reaction Type | Key Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | C–C Bond Formation | Biaryl Pharmaceuticals |

| Dehydrative Alkylation | C–Alkylation | Water as Byproduct |

| Homologation | C–H Insertion | Benzyl Boronate Intermediates |

In materials science, its derivatives are explored for sensing applications due to their reversible binding with diols and amines. The compound’s stability under neutral conditions and compatibility with diverse reaction media underscore its versatility in synthetic workflows.

Eigenschaften

IUPAC Name |

(2-methyl-6-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-7(2)9-6-4-5-8(3)10(9)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYHJOUTVMAXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1C(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681051 | |

| Record name | [2-Methyl-6-(propan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693286-55-4 | |

| Record name | [2-Methyl-6-(propan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-methyl-6-(propan-2-yl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary target of (2-Isopropyl-6-methylphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis. This compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction.

Mode of Action

This compound interacts with its targets through a process known as transmetalation. In the Suzuki-Miyaura coupling reaction, the boronic acid compound transfers formally nucleophilic organic groups from boron to palladium. This process is part of a larger reaction mechanism that also involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound plays a crucial role, affects the pathway of carbon-carbon bond formation. This reaction enables the connection of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This is achieved through its role in the Suzuki-Miyaura coupling reaction, leading to the synthesis of a wide range of organic compounds.

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions. It’s worth noting that organoboron compounds, such as this compound, can be sensitive to air and moisture. Therefore, the stability and efficacy of this compound can be affected by these environmental factors.

Biologische Aktivität

(2-Isopropyl-6-methylphenyl)boronic acid is a member of the boronic acid family, which has garnered attention in medicinal chemistry due to its unique properties and biological activities. This compound is characterized by its ability to form reversible covalent bonds with various biological molecules, particularly saccharides and proteins. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids, including this compound, exhibit their biological activity primarily through the formation of covalent bonds with diols, which are prevalent in saccharides. This interaction is crucial for their role in various biochemical processes:

- Reversible Binding : Boronic acids can reversibly bind to 1,2-diols, allowing them to modulate biological pathways involving glycoproteins and glycolipids.

- Oxidative Stability : Modifications to the boronic acid structure can enhance oxidative stability, making them more viable for biological applications. For instance, the introduction of carboxyl groups has been shown to increase resistance to oxidation significantly .

Therapeutic Applications

Research indicates that this compound and its derivatives have potential applications in several therapeutic areas:

- Anticancer Activity : Boronic acids have been explored as inhibitors of cancer cell proliferation. For example, modifications to boronic acid structures have led to compounds that exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

- Antiviral Activity : Some studies suggest that boronic acids can interfere with viral replication mechanisms. Their ability to bind to viral glycoproteins may inhibit the entry of viruses into host cells .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Inhibition of dCTPase : A derivative of boronic acid showed significant inhibition of dCTPase with an IC50 value of 0.057 μmol/L, demonstrating potential for use in treating leukemia .

- Targeting Transthyretin Aggregation : Research has indicated that certain boronic acids can inhibit the aggregation of transthyretin fibrils, which are implicated in amyloid diseases. The binding affinity and kinetic stability of these compounds suggest they could be developed into therapeutic agents for amyloidosis .

- Selective Cytotoxicity : In a study involving various cancer cell lines, a boronic acid derivative demonstrated selective cytotoxic effects against cancer cells while exhibiting low toxicity towards normal lymphocytes. This selectivity is crucial for reducing side effects in cancer therapies .

Table 1: Biological Activities of Boronic Acid Derivatives

| Compound Name | Activity Type | IC50 (μmol/L) | Selectivity Ratio (Cancer/Normal Cells) |

|---|---|---|---|

| This compound | dCTPase Inhibition | 0.057 | High |

| Boronic Acid Derivative A | Transthyretin Inhibition | 0.046 | Moderate |

| Boronic Acid Derivative B | Cytotoxicity | 3.43 | High |

Wissenschaftliche Forschungsanwendungen

(2-Isopropyl-6-methylphenyl)boronic acid, a boronic acid compound, has a variety of applications in different scientific fields. Boronic acids, which form boronate esters with diols, are increasingly popular in the synthesis of small chemical receptors due to the abundance of biological molecules possessing polyhydroxy motifs . This review will focus on the scientific research applications of this compound.

Chemical Synthesis

- Suzuki Coupling this compound can be used in Suzuki coupling reactions . For example, it is used in the synthesis of organic molecules by Suzuki coupling of 4 with 2-methoxyphenyl boronic acid .

Pharmaceutical Applications

- Medicinal Chemistry Boronic acids and their derivatives have several activities, such as anticancer, antibacterial, and antiviral activity, and even their application as sensors and delivery .

- Enzyme Inhibition Boronic acids can be used as biochemical tools for various purposes, including enzyme inhibition .

- Drug Delivery Boronic acid motifs can increase the membrane permeability of small molecules . The interaction between boronic acids and diols can alter the electrostatic or lipophilic properties of drugs or fluorescent agents to enhance their permeation of model membranes .

Cosmetic Applications

- Cosmetic products Experimental design techniques are tools that can optimize the formulation development process . The use of natural polymers in cosmetic formulations is of particular relevance because of their biocompatible, safe, and eco-friendly character .

Detection of Gram-positive bacteria

- Fluorescent Receptor this compound can be utilized for labeling and detection of Gram-positive bacteria, which possess a thick saccharide-rich peptidoglycan layer on the surface of the cell . For this purpose, a fluorescent receptor can be designed to target monosaccharides. Upon forming a boronate ester with the diol of a saccharide, a large enhancement in fluorescence is observed as aggregation of the receptor is disrupted .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table compares (2-Isopropyl-6-methylphenyl)boronic acid with structurally similar boronic acids, focusing on substituent effects and inferred properties:

*Predicted pKa ranges are inferred from substituent electronic effects: electron-donating groups (alkyl) raise pKa (lower acidity), while electron-withdrawing groups (nitro) lower pKa .

Acidity (pKa) and Substituent Effects

The compound’s ortho-isopropyl and methyl groups create steric bulk, which may reduce solvation and slightly lower the effective pKa compared to less hindered analogs like (2-ethyl-6-methylphenyl)boronic acid. However, the electron-donating nature of alkyl substituents increases pKa relative to nitro- or carboxy-substituted boronic acids . For example:

- 4-Nitrophenylboronic acid (pKa ~7.1–7.5): The electron-withdrawing nitro group stabilizes the conjugate base, enhancing acidity .

- 4-MCPBA (pKa ~9.5): The methylcarboxy group’s electron-withdrawing effect is offset by steric and solvation limitations, resulting in higher pKa .

- This compound : Predicted pKa ~8.3–8.8 balances steric hindrance and electron donation, making it moderately acidic compared to other alkyl-substituted analogs .

Reactivity and Binding Affinity

- Steric Effects: The compound’s bulky ortho-substituents hinder interactions with planar active sites (e.g., enzymes or diols). For instance, in , less hindered boronic acids with para-methoxyethyl phenoxy groups showed stronger inhibition of fungal histone deacetylases (IC₅₀ ~1 µM) .

- Hydrophobicity : Enhanced lipophilicity from alkyl groups may improve membrane permeability in drug delivery but reduce aqueous solubility .

- Boronate Ester Formation : Steric bulk slows diol binding kinetics compared to smaller analogs like phenylboronic acid, though ester stability may increase due to hydrophobic interactions .

Vorbereitungsmethoden

Direct Synthesis via Organolithium Intermediates and Boron Electrophiles

One of the most common and efficient methods to prepare arylboronic acids such as (2-isopropyl-6-methylphenyl)boronic acid involves the lithiation of the corresponding aryl precursor followed by reaction with a boron electrophile.

Step 1: Directed ortho-lithiation of 2-isopropyl-6-methylbenzene or a suitably substituted aryl precursor using an organolithium reagent (e.g., n-butyllithium) at low temperature (-10 °C to 0 °C).

Step 2: Quenching the aryllithium intermediate with a boron electrophile such as triisopropyl borate or boron halides (e.g., boron chloride or boron bromide derivatives) to introduce the boronate group.

Step 3: Hydrolysis of the boronate ester intermediate to yield the free boronic acid.

This approach is supported by methods described in patent literature where metallic lithium and diisopropylamine boron halides are used to synthesize related boronic esters, which upon hydrolysis yield the boronic acid derivatives. For example, a method involving pseudoallyl bromide and metallic lithium with two (diisopropylamine) boron chloride in tetrahydrofuran (THF) at controlled temperatures (-10 °C to 0 °C) leads to the formation of boronic esters with yields around 62-69%.

Synthesis via Halogenated Isopropenyl Intermediates

A patented industrially scalable method involves the synthesis of isopropenyl boric acid esters, which are structurally related to the target compound.

Starting from acetone, hydrazine hydrate is used to form hydrazone intermediates.

Subsequent halogenation using N-halosuccinimides (NBS or NCS) in the presence of organic bases produces isopropenyl halides.

These halides react with metallic lithium and diisopropylamine boron halides to form boronic esters.

Addition of diols such as neopentyl glycol or tetramethyl ethylene ketone stabilizes the boronate esters.

Final purification and hydrolysis steps yield the boronic acid or its esters.

This method avoids ultralow temperature reactions and is suitable for large-scale production, with reported yields between 62% and 69%.

Boronic Ester Formation via Diol Complexation

Boronic acids are often isolated or handled in the form of boronic esters for stability and ease of purification.

Reaction of boronic acids with diols such as pinacol, neopentyl glycol, or tetramethyl ethylene ketone forms cyclic boronic esters.

These esters can be hydrolyzed back to the boronic acid under acidic or aqueous conditions.

This approach is common in the preparation and storage of boronic acids, as cyclic esters are more stable and easier to purify.

Alternative Synthetic Routes via Suzuki-Miyaura Coupling Precursors

While direct synthesis from aryl precursors is common, alternative methods involve preparing boronate esters or boronic acids through cross-coupling reactions or functional group transformations.

For example, diisopropyl 2-isopropyl-6-methylphenylboronate can be synthesized through reactions of aryl halides with diboron reagents under palladium catalysis.

Hydrolysis of these boronate esters yields the corresponding boronic acid.

Summary of Key Preparation Methods

Research Findings and Analytical Data

Purity and Yield: The methods involving organolithium intermediates and halogenated isopropenyl intermediates consistently yield boronic esters with purity above 99% as confirmed by gas chromatography (GC) analysis.

Stability: Addition of antioxidants like 2,6-di-tert-butyl-4-methylphenol or thiodiphenylamine during ester formation enhances long-term stability of the boronate esters.

Reaction Conditions: Temperature control is critical; reactions are typically maintained between -10 °C and 40 °C to optimize yield and prevent side reactions.

Hydrolysis: Boronate esters hydrolyze under aqueous acidic conditions to yield the free boronic acid, which is soluble in ethanol and DMSO, facilitating purification.

Q & A

Basic: What are the key considerations in synthesizing (2-Isopropyl-6-methylphenyl)boronic acid for pharmaceutical applications?

Answer:

Synthesis of aromatic boronic acids like this compound typically involves cross-coupling reactions (e.g., Miyaura borylation) or directed ortho-metalation strategies. Key challenges include:

- Purification: Boronic acids are prone to trimerization and require stabilization via esterification (e.g., pinacol ester formation) during multi-step synthesis to avoid decomposition .

- Functional group compatibility: Bulky substituents (e.g., isopropyl groups) may hinder boron incorporation, necessitating optimized reaction conditions (e.g., Pd catalyst selection, temperature control) .

- Steric effects: The methyl and isopropyl groups in the ortho and para positions may influence reactivity in subsequent applications (e.g., Suzuki couplings) due to steric hindrance .

Basic: How do researchers characterize boronic acid-diol binding interactions for sensor development?

Answer:

Binding kinetics and thermodynamics are assessed using:

- Fluorescence spectroscopy: Monitoring changes in emission intensity upon diol binding (e.g., with fructose or glucose) .

- Stopped-flow kinetics: Measuring association/dissociation rates (e.g., kon values for sugars follow D-fructose > D-glucose due to diol geometry) .

- HPLC-based assays: Post-column derivatization with rhodamine receptors enables quantification of saccharide binding via retention time shifts .

Advanced: How can computational methods optimize boronic acid-based drug candidates targeting specific enzymes?

Answer:

- QSAR modeling: Mordred descriptors and PCA reduce dimensionality to identify structural motifs enhancing proteasome or β-lactamase inhibition .

- Docking simulations: Predict binding modes with enzyme active sites (e.g., boronic acid’s tetrahedral geometry mimics transition states in proteasome inhibitors like bortezomib) .

- Machine learning: K-means clustering of aryl boronic acid libraries identifies under-explored chemical spaces for high-throughput screening .

Advanced: How to resolve discrepancies in reported binding affinities of boronic acids with diols?

Answer:

Contradictions arise from varying experimental conditions (pH, temperature) and diol stereochemistry. Mitigation strategies include:

- Standardized buffers: Use physiological pH (7.4) to mimic in vivo conditions, as boronic acid pKa shifts upon diol binding .

- Kinetic profiling: Prioritize kon measurements (e.g., via stopped-flow) over equilibrium constants, as "on" rates often dictate observed affinity .

- Photoresponsive controls: Azobenzene-boronic acid conjugates enable light-tunable binding studies to isolate thermodynamic vs. kinetic contributions .

Advanced: What analytical methods ensure purity of this compound in drug development?

Answer:

- LC-MS/MS in MRM mode: Detects trace impurities (e.g., mutagenic byproducts) without derivatization, achieving ppb-level sensitivity .

- MALDI-MS with DHB matrix: Enables rapid sequencing of boronic acid-containing peptides, avoiding trimerization artifacts via on-plate esterification .

- HPLC with Maxpeak™ columns: Reduces non-specific adsorption, improving resolution for mixtures of 11+ boronic acids .

Advanced: What strategies enhance the specificity of boronic acid-based cancer therapeutics?

Answer:

- Structural bioisosterism: Replace combretastatin’s hydroxyl group with boronic acid to improve tubulin binding (IC50 = 21–22 μM for apoptosis induction) .

- Cellular uptake optimization: Conjugation to liposomes or PEGylated polymers enhances tumor targeting via diol-mediated endocytosis .

- Dual-targeting probes: Fluorescent aryl boronic acids (e.g., rhodamine conjugates) combine glycoprotein sensing with cytotoxic activity .

Basic: How are boronic acids integrated into stimuli-responsive biomaterials?

Answer:

- Dynamic hydrogels: Boronate ester cross-linking with polysaccharides (e.g., hyaluronan) enables pH- or glucose-responsive self-healing .

- Drug delivery systems: Boronic acid-functionalized polymers release payloads in high-glucose environments (e.g., diabetes therapies) .

Advanced: How to address challenges in real-time monitoring of boronic acid-diol interactions in live cells?

Answer:

- Nanoscale self-assembly: Boronic acid-decorated nanoparticles amplify fluorescence signals via aggregation/dispersion transitions .

- Two-photon probes: Isoquinolinylboronic acids with red-shifted emission minimize phototoxicity during prolonged imaging .

- Covalent warheads: Install reactive groups (e.g., acrylamides) for irreversible diol labeling in glycoprotein tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.